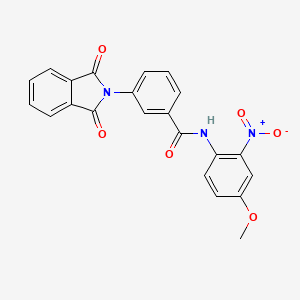![molecular formula C25H24N2O4 B5189600 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5189600.png)
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a synthetic compound that is commonly referred to as DPBA.
科学研究应用
DPBA has shown potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. DPBA has been studied extensively for its potential use in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
作用机制
The mechanism of action of DPBA is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer cell growth. DPBA has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
DPBA has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. DPBA has been shown to reduce the production of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to reduce the production of various chemokines that attract immune cells to the site of inflammation.
实验室实验的优点和局限性
DPBA has several advantages for lab experiments such as its high purity, stability, and reproducibility. It is also relatively easy to synthesize and isolate. However, there are also some limitations to its use in lab experiments such as its limited solubility in water and some organic solvents. This can make it difficult to administer in animal studies and to perform certain biochemical assays.
未来方向
There are several future directions for DPBA research such as:
1. Investigating the potential use of DPBA in treating other inflammatory diseases such as multiple sclerosis and inflammatory bowel disease.
2. Studying the potential use of DPBA in combination with other anti-cancer drugs to enhance their efficacy.
3. Investigating the potential use of DPBA as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
4. Studying the potential use of DPBA in treating chronic pain conditions such as neuropathic pain and fibromyalgia.
5. Investigating the potential use of DPBA in treating skin diseases such as psoriasis and eczema.
In conclusion, DPBA is a synthetic compound that has shown potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. DPBA has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for DPBA research that could lead to new discoveries and potential therapeutic applications.
合成方法
The synthesis of DPBA involves the reaction of 4-propoxybenzoyl chloride with 4-aminophenol, followed by the reaction of the resulting compound with 5,6-dimethyl-2-aminobenzoxazole. The final product is obtained after purification and isolation using various techniques such as column chromatography, recrystallization, and NMR spectroscopy.
属性
IUPAC Name |
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-4-11-30-19-8-5-17(6-9-19)24(29)26-18-7-10-20(22(28)14-18)25-27-21-12-15(2)16(3)13-23(21)31-25/h5-10,12-14,28H,4,11H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLLYHGVUSAHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=C(O3)C=C(C(=C4)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5189517.png)


![1-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5189536.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(3-methylbutyl)-3-isoxazolecarboxamide](/img/structure/B5189538.png)
![4-bromo-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5189557.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5189565.png)
![7-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B5189575.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5189576.png)

![2-(3-chlorobenzyl)-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5189591.png)
![(4-ethylphenyl)[1-[(4-ethylphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine](/img/structure/B5189599.png)

![2-{4-[(diethylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5189607.png)
